molecular formula C14H11NO5 B11850466 (2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate CAS No. 3780-30-1

(2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate

Cat. No.: B11850466
CAS No.: 3780-30-1
M. Wt: 273.24 g/mol
InChI Key: CTAIFNZTKKTCLN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethyl-4H-chromen-4-one with an appropriate oxazole derivative under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

(2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

(2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets (2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate apart is its unique structural features and the specific biological activities it exhibits. These properties make it a valuable compound for various research and industrial applications .

Properties

CAS No.

3780-30-1

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

(2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate

InChI

InChI=1S/C14H11NO5/c1-6-10(19-8(3)16)5-4-9-12(6)20-14(17)11-13(9)18-7(2)15-11/h4-5H,1-3H3

InChI Key

CTAIFNZTKKTCLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2OC(=N3)C)OC(=O)C

Origin of Product

United States

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